5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Overview
Description
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a synthetic compound with the CAS Number: 1330756-45-0 . It has a molecular weight of 226.24 and is typically stored at room temperature . The compound is a powder in its physical form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The IUPAC name of the compound is 5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde . The InChI code is 1S/C12H10N4O/c17-7-10-6-16-12(13-8-14-16)15-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 226.24 . The InChI code is 1S/C12H10N4O/c17-7-10-6-16-12(13-8-14-16)15-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) .Scientific Research Applications
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, including those with structures related to 5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde, have been extensively utilized as optical sensors due to their ability to form coordination and hydrogen bonds. This property makes them suitable for sensing applications and highlights their significant biological and medicinal potential. The review by Jindal and Kaur (2021) discusses various pyrimidine-based optical sensors developed from 2005 to 2020, emphasizing their applications in both biological fields and the synthesis of optical sensors (Jindal & Kaur, 2021).
Hybrid Catalysts in Organic Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) demonstrates the use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. This review article by Parmar, Vala, and Patel (2023) covers all synthetic pathways for developing substituted pyrano[2,3-d]pyrimidin-2-one (thiones) derivatives through one-pot multicomponent reactions. It emphasizes the role of diverse catalysts in synthesizing lead molecules for medicinal and pharmaceutical industries, showcasing the broad applicability of pyrano[2,3-d]pyrimidine scaffolds and the innovative use of catalysts in their synthesis (Parmar, Vala, & Patel, 2023).
Antibacterial Activity of Triazole-Containing Hybrids
Triazole-containing hybrids, especially those involving 1,2,4-triazole frameworks, have shown potential in combating antibiotic-resistant strains of Staphylococcus aureus. Li and Zhang (2021) provide an updated review on the development of 1,2,4-triazole-containing hybrids with anti-S. aureus activity. These compounds have been found to exert dual or multiple antibacterial mechanisms of action, making them promising candidates for treating bacterial infections (Li & Zhang, 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. Lipunova et al. (2018) highlight the applications of quinazoline and pyrimidine derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. This review underscores the significance of these compounds in the development of materials for organic light-emitting diodes and other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-7-10-6-16-12(13-8-14-16)15-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDBUWZBWJQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(NC2=NC=NN21)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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